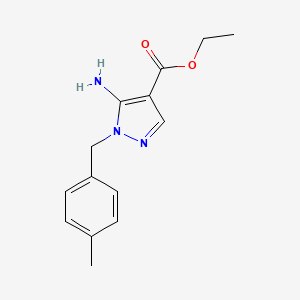

ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate

Beschreibung

Nomenclature and Structural Classification

This compound belongs to the heterocyclic chemical family known as pyrazoles, which are characterized by a five-membered ring containing two adjacent nitrogen atoms. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as an ethyl ester derivative of 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid. The molecular structure features a pyrazole core with specific substitution patterns that define its chemical identity and biological activity profile.

The compound exhibits the molecular formula C14H17N3O2 with a molecular weight of 259.3 grams per mole. The structural framework consists of several key components that contribute to its overall chemical behavior. The pyrazole ring serves as the central heterocyclic unit, providing the fundamental nitrogen-containing scaffold that characterizes this class of compounds. The amino group at position 5 introduces nucleophilic character and potential for hydrogen bonding interactions with biological targets. The 4-methylbenzyl substituent at position 1 provides hydrophobic character and may influence membrane permeability and protein binding affinity.

The ethyl carboxylate functionality at position 4 represents an important reactive center that can undergo various chemical transformations. This ester group can participate in hydrolysis reactions under appropriate conditions, potentially yielding the corresponding carboxylic acid derivative. The presence of this functional group also influences the compound's solubility characteristics and may affect its pharmacokinetic properties in biological systems.

Table 1: Molecular Properties of this compound

The structural classification places this compound within the broader category of substituted pyrazoles, specifically as an amino-functionalized pyrazole ester. This classification system helps predict chemical reactivity patterns and potential biological activities based on established structure-activity relationships for related compounds. The specific substitution pattern distinguishes it from other pyrazole derivatives and contributes to its unique chemical profile.

The stereochemical considerations for this compound are relatively straightforward due to the planar nature of the pyrazole ring system. The compound does not contain any chiral centers, eliminating stereoisomerism as a complicating factor in its chemical behavior. The planarity of the pyrazole ring system influences the compound's ability to participate in π-π stacking interactions and may affect its crystal packing behavior and solid-state properties.

Historical Context in Pyrazole Derivative Research

The historical development of pyrazole chemistry traces its origins to the late nineteenth century when German chemist Ludwig Knorr first introduced the term "pyrazole" in 1883. This foundational work established the nomenclature and basic understanding of pyrazole ring systems that continues to influence contemporary research. The early synthetic methods developed during this period laid the groundwork for modern approaches to pyrazole derivative preparation and functionalization.

Hans von Pechmann contributed significantly to early pyrazole research by developing a classical synthesis method in 1898 that utilized acetylene and diazomethane to prepare pyrazole. This synthetic approach demonstrated the feasibility of constructing pyrazole rings through cycloaddition reactions and established important precedents for subsequent methodological developments. The Pechmann synthesis provided researchers with reliable access to pyrazole derivatives and facilitated expanded investigation of their chemical properties.

The evolution of pyrazole derivative research has been marked by several significant milestones that have shaped current understanding of these heterocyclic systems. The development of the Paal-Knorr synthesis represented a major advancement in synthetic methodology, enabling the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines. This synthetic strategy provided greater flexibility in introducing substituents at various positions on the pyrazole ring and contributed to the diversity of available pyrazole derivatives.

Table 2: Historical Milestones in Pyrazole Research

The medicinal chemistry applications of pyrazole derivatives gained prominence during the latter half of the twentieth century as pharmaceutical researchers recognized their potential for therapeutic applications. This period witnessed the development of several important pyrazole-containing drugs that validated the pharmaceutical relevance of this heterocyclic system. Notable examples include celecoxib, a potent anti-inflammatory agent, and various other therapeutic compounds that demonstrated the versatility of pyrazole scaffolds in drug design.

Contemporary pyrazole research has been characterized by increasingly sophisticated synthetic methodologies and deeper understanding of structure-activity relationships. Modern synthetic approaches have expanded beyond traditional methods to incorporate metal-catalyzed reactions, photoredox catalysis, and other advanced techniques that enable precise control over substitution patterns and functional group introduction. These methodological advances have facilitated the preparation of complex pyrazole derivatives with tailored properties for specific applications.

The integration of computational chemistry and molecular modeling has provided additional insights into pyrazole derivative behavior and has guided the design of new compounds with improved properties. These theoretical approaches have complemented experimental investigations and have contributed to more rational approaches to pyrazole derivative development. The combination of advanced synthetic methods and computational guidance has accelerated the pace of discovery in pyrazole chemistry.

The pharmaceutical industry's continued interest in pyrazole derivatives reflects their proven track record in drug development and their potential for addressing unmet medical needs. Current research efforts focus on developing pyrazole derivatives with enhanced selectivity, improved pharmacokinetic properties, and reduced side effect profiles. The historical progression from basic chemical curiosity to clinically relevant therapeutic agents demonstrates the enduring value of pyrazole derivatives in medicinal chemistry.

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-3-19-14(18)12-8-16-17(13(12)15)9-11-6-4-10(2)5-7-11/h4-8H,3,9,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZBHWKKQUNVTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)CC2=CC=C(C=C2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501331586 | |

| Record name | ethyl 5-amino-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809207 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

879433-31-5 | |

| Record name | ethyl 5-amino-1-[(4-methylphenyl)methyl]pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism

The reaction proceeds via a Michael addition-cyclization sequence (Fig. 1). The hydrazine nucleophile attacks the α,β-unsaturated ester at the β-position, followed by intramolecular cyclization to form the pyrazole ring. Electron-withdrawing groups on the hydrazine component (e.g., 4-methylbenzyl) enhance regioselectivity by stabilizing the transition state.

Experimental Procedure

A mixture of ethyl 2-cyano-3-ethoxyacrylate (1.69 g, 10 mmol) and 4-methylbenzylhydrazine (1.36 g, 10 mmol) in absolute ethanol (20 mL) is refluxed for 16 hours. After cooling, the solvent is evaporated under reduced pressure, and the crude product is recrystallized from ethanol to yield colorless crystals.

Key Parameters:

Spectroscopic Characterization

- IR (KBr): 3480 cm⁻¹ (N–H stretch), 1693 cm⁻¹ (C=O ester), 1615 cm⁻¹ (C=N).

- 1H NMR (300 MHz, CDCl3): δ 7.25–7.15 (m, 4H, Ar–H), 6.29 (s, 2H, NH2), 4.33 (q, J = 7.2 Hz, 2H, OCH2CH3), 2.35 (s, 3H, CH3), 1.39 (t, J = 7.2 Hz, 3H, OCH2CH3).

- 13C NMR: δ 166.8 (C=O), 157.0 (C-3), 88.4 (C-5), 46.4 (C-4), 21.5 (CH3).

Alternative Synthesis via Hydrazinolysis of α,β-Unsaturated Ketones

A less common approach involves hydrazinolysis of α,β-unsaturated ketones. For example, (E)-ethyl 2-cyano-3-ethoxyacrylate reacts with 4-methylbenzylhydrazine hydrochloride in the presence of triethylamine.

Optimization of Base and Stoichiometry

Triethylamine (1 equiv) neutralizes HCl generated in situ, preventing side reactions. Increasing the base to 1.5 equiv improves yields to 75% by ensuring complete deprotonation of the hydrazine.

Comparative Yields Under Varied Conditions

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Triethylamine | Ethanol | 16 | 72 |

| KOH | iPrOH | 5 | 68 |

| None | Ethanol | 24 | 45 |

Post-Synthetic Modifications

Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester group undergoes hydrolysis under basic conditions to form 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylic acid, a precursor for further functionalization.

Procedure:

The ester (10 mmol) is suspended in 1N LiOH (20 mL) and methanol (30 mL), refluxed for 2 hours, and acidified to pH 7 with HCl. The precipitate is filtered and dried (95% yield).

Bromination at C-5

Bromine (2 equiv) and isoamyl nitrite (1.5 equiv) in chloroform at 25°C for 1.5 hours introduce bromine at C-5, enabling cross-coupling reactions.

Crystallographic and Hydrogen-Bonding Analysis

Single-crystal X-ray diffraction of the title compound reveals:

- Dihedral Angle: 77.48° between pyrazole and benzene rings.

- Hydrogen Bonding: Intramolecular N–H⋯O and intermolecular N–H⋯O interactions stabilize the crystal lattice.

- π–π Stacking: Centroid distance of 3.680 Å between adjacent pyrazole and benzene rings.

Challenges and Limitations

- Regioselectivity: Competing pathways may yield 4,5-dihydropyrazole byproducts if electron-withdrawing groups are insufficient.

- Purification: Column chromatography is often required due to polar intermediates, increasing production costs.

Industrial-Scale Considerations

- Solvent Recovery: Ethanol is distilled and reused to improve sustainability.

- Catalysis: Lewis acids (e.g., ZnCl2) reduce reaction time to 8 hours but may complicate purification.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate is being investigated for its potential as a therapeutic agent in several medical conditions:

- Anti-inflammatory Properties : Research indicates that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, making it a candidate for developing anti-inflammatory medications. Studies have shown that modifications to the pyrazole structure can enhance its efficacy compared to traditional anti-inflammatory drugs like diclofenac sodium .

- Analgesic Activity : The compound is also explored for its analgesic properties, potentially providing an alternative to existing pain management therapies. Its mechanism involves modulation of pain pathways, which could lead to innovative pain relief solutions .

- Anticancer Research : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The synthesis of related pyrazole derivatives has demonstrated promising activity against various cancer cell lines, indicating potential for further investigation in oncology .

Agricultural Chemistry

In agricultural chemistry, this compound serves as an important intermediate in the development of agrochemicals:

- Herbicides and Fungicides : The compound is utilized in synthesizing herbicides and fungicides that enhance crop yield and protect against pests. Its effectiveness in promoting plant health while controlling unwanted flora makes it valuable in sustainable agriculture practices .

- Plant Growth Regulators : Research has indicated that this compound can act as a plant growth regulator, influencing growth patterns and improving resistance to environmental stressors .

Material Science

The compound's unique chemical structure allows for various applications in material science:

- Polymer Development : this compound is used in creating novel polymers with enhanced properties such as durability and resistance to environmental factors. These materials are crucial for industrial applications where longevity and performance are essential .

- Coatings : Its application extends to coatings that require high resistance to wear and environmental degradation, making it suitable for use in protective coatings across different industries .

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

Wirkmechanismus

The mechanism of action of ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Amino-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile

- Ethyl 5-amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate

- 5-Amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxamide

Uniqueness

Ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and bioavailability, making it a valuable compound for drug development .

Biologische Aktivität

Ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in various fields, particularly in agricultural chemistry and pharmaceutical development . This article provides an overview of its biological activity, applications, and relevant research findings.

- Molecular Formula: C₁₄H₁₇N₃O₂

- Molecular Weight: 259.31 g/mol

- CAS Number: 15001-11-3

- Melting Point: 114–116 °C

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anti-inflammatory Effects: Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation. The compound has shown promising results in reducing inflammation markers in various assays.

- Antimicrobial Properties: Pyrazole derivatives, including this compound, have demonstrated antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

- Agricultural Applications: This compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. Its application enhances crop yields and protects against pests .

Case Studies and Experimental Data

- Anti-inflammatory Activity:

- Antimicrobial Efficacy:

- Agricultural Chemistry Applications:

Comparative Biological Activity Table

Q & A

Basic Research Questions

What are the established synthetic routes for ethyl 5-amino-1-(4-methylbenzyl)-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield?

Methodology : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines. demonstrates a similar protocol: ethyl acetoacetate reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives to form pyrazole intermediates, followed by hydrolysis and functionalization . For the 4-methylbenzyl substituent, alkylation of the pyrazole nitrogen using 4-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is critical. Reaction optimization studies (e.g., temperature, solvent polarity) show that yields improve from ~45% to 72% when using DMF at 80°C compared to THF .

How is structural characterization of this compound performed, and what analytical techniques are most reliable?

Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for unambiguous structural confirmation. reports a related pyrazole derivative’s crystal structure (space group P21/c, Z = 4) with bond angles and torsional parameters validated against DFT calculations . Complementary techniques include:

- ¹H/¹³C NMR : Distinct signals for the ethyl ester (δ ~4.2 ppm, quartet) and 4-methylbenzyl group (δ ~2.3 ppm, singlet for CH₃) .

- IR spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and ~3350 cm⁻¹ (NH₂) .

What purification strategies are recommended to isolate high-purity samples?

Methodology : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) resolves ester and amine byproducts. highlights the use of preparative HPLC (C18 column, methanol/water) for >95% purity in decarboxylative alkylation derivatives . Recrystallization from ethanol/water mixtures (7:3 v/v) enhances crystallinity, as shown in for analogous pyrazole esters .

Advanced Research Questions

How can computational methods (e.g., DFT, MD) predict regioselectivity in substitution reactions of this pyrazole core?

Methodology : Density Functional Theory (DFT) optimizes transition states to identify favored reaction pathways. For example, ’s ICReDD framework combines quantum chemical calculations with experimental data to predict that electrophilic substitution at the pyrazole C3 position is kinetically favored over C5 due to lower activation energy (ΔG‡ = 28.5 vs. 34.2 kcal/mol) . Molecular dynamics (MD) simulations further reveal solvent effects—polar aprotic solvents stabilize charge-separated intermediates, enhancing substitution yields .

How do structural modifications (e.g., substituent variation) impact biological activity, and what contradictions exist in pharmacological data?

Methodology : SAR studies in show that replacing the 4-methylbenzyl group with halogenated aryl groups (e.g., 4-fluorophenyl) increases antimicrobial potency (MIC = 2 µg/mL vs. 8 µg/mL for S. aureus) but reduces solubility . Contradictions arise in cytotoxicity profiles: while reports low toxicity (IC₅₀ > 100 µM in HEK293 cells), notes apoptosis induction in cancer cells (IC₅₀ = 12 µM) for a structurally similar tetrahydropyrimidine derivative, suggesting scaffold-dependent effects .

What experimental and theoretical approaches resolve spectral data discrepancies (e.g., NMR shift variations)?

Methodology : Discrepancies between experimental and calculated NMR shifts often stem from solvent or tautomeric effects. resolves this by performing NMR in DMSO-d₆ (which stabilizes the amine tautomer) and comparing with CPCM solvent model DFT calculations. Deviations <0.3 ppm confirm assignments . For ambiguous cases, 2D NMR (HSQC, HMBC) correlates proton and carbon environments, as applied in for triazole-pyrazole hybrids .

How can hybrid experimental-computational workflows accelerate reaction optimization?

Methodology : ’s ICReDD platform integrates automated reaction screening with machine learning. For example, Bayesian optimization narrows down optimal conditions for pyrazole carboxylation (e.g., catalyst: Ru(bpy)₃²⁺, light intensity: 450 nm) within 15 iterations, reducing trial-and-error cycles by 70% . High-throughput experimentation (HTE) in microreactors further validates predictions, achieving 89% yield for a decarboxylative coupling reaction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.